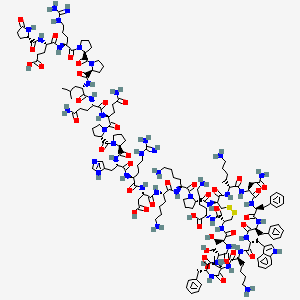

Cortistatin-29 (rat)

Description

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(4R,7S,10R,13R,16S,19S,22R,25S,28S,31S,34R,37S)-37-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C161H240N46O41S2/c1-87(2)72-107(195-150(238)120-48-28-68-204(120)157(245)122-50-30-70-206(122)155(243)104(46-26-66-176-161(172)173)187-136(224)102(55-59-128(215)216)184-134(222)100-54-58-127(214)179-100)138(226)185-101(52-56-124(167)211)135(223)188-105(53-57-125(168)212)156(244)207-71-31-51-123(207)158(246)205-69-29-49-121(205)151(239)196-112(77-93-81-174-86-178-93)143(231)182-99(45-25-65-175-160(170)171)133(221)194-114(79-129(217)218)145(233)180-96(40-15-20-60-162)131(219)186-103(43-18-23-63-165)154(242)203-67-27-47-119(203)152(240)201-118-85-250-249-84-117(149(237)189-106(159(247)248)44-19-24-64-166)200-147(235)116(83-209)199-146(234)115(82-208)198-141(229)110(75-91-36-11-6-12-37-91)197-153(241)130(88(3)210)202-137(225)98(42-17-22-62-164)181-142(230)111(76-92-80-177-95-39-14-13-38-94(92)95)192-140(228)109(74-90-34-9-5-10-35-90)190-139(227)108(73-89-32-7-4-8-33-89)191-144(232)113(78-126(169)213)193-132(220)97(183-148(118)236)41-16-21-61-163/h4-14,32-39,80-81,86-88,96-123,130,177,208-210H,15-31,40-79,82-85,162-166H2,1-3H3,(H2,167,211)(H2,168,212)(H2,169,213)(H,174,178)(H,179,214)(H,180,233)(H,181,230)(H,182,231)(H,183,236)(H,184,222)(H,185,226)(H,186,219)(H,187,224)(H,188,223)(H,189,237)(H,190,227)(H,191,232)(H,192,228)(H,193,220)(H,194,221)(H,195,238)(H,196,239)(H,197,241)(H,198,229)(H,199,234)(H,200,235)(H,201,240)(H,202,225)(H,215,216)(H,217,218)(H,247,248)(H4,170,171,175)(H4,172,173,176)/t88-,96+,97-,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110-,111-,112+,113+,114+,115-,116+,117+,118-,119+,120+,121+,122+,123+,130+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJOQLQAIUKBOS-VPLUALEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)N)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)CC1=CC=CC=C1)CO)CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCC(=O)N1)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C161H240N46O41S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3540.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Neurobiology of Cortistatin-29 in Rats: A Technical Guide

Introduction

Cortistatin (CST) is a neuropeptide first identified in 1996 within the cerebral cortex of rats, named for its cortical expression and its potent ability to depress neuronal activity.[1][2] This discovery marked the identification of a novel member of the somatostatin (SST) peptide family. While structurally similar to somatostatin, cortistatin is the product of a separate gene and exhibits a unique physiological profile, distinguishing it as a significant neuromodulator in its own right.[2][3][4] In rats, the Cort gene encodes a precursor protein, preprocortistatin, which is processed into two bioactive forms: a 14-amino acid peptide (CST-14) and a 29-amino acid peptide (CST-29).[5] This guide provides a comprehensive technical overview of the discovery, history, and characterization of Cortistatin-29 in rats, tailored for researchers and professionals in neuroscience and drug development.

Discovery and History

The initial discovery of cortistatin was the result of efforts to identify novel neuropeptides involved in regulating cortical function. Researchers Luis de Lecea and J. Gregor Sutcliffe, along with their colleagues, isolated a cDNA clone from a rat brain library that encoded the cortistatin precursor, preprocortistatin.[2] They observed that the mRNA for this precursor was predominantly expressed in GABAergic interneurons of the cerebral cortex and hippocampus.[2][4]

Subsequent studies revealed that intracerebroventricular (ICV) administration of synthetic cortistatin into rats induced a profound increase in slow-wave sleep and a reduction in locomotor activity, effects not observed with somatostatin.[2][3][6] This unique sleep-modulating property was one of the first key functional distinctions between cortistatin and somatostatin.[7] Further research has since elucidated cortistatin's role in a variety of physiological processes in rats, including memory modulation, pain perception, and neuroinflammation.[8][9][10]

Molecular Characteristics and Tissue Distribution

Rat Cortistatin-29 is a peptide that shares significant structural homology with somatostatin-28. The shorter form, rat CST-14, shares 11 of its 14 amino acids with somatostatin-14, including the critical cysteine residues that form a disulfide bridge for its cyclic structure and the FWKT (phenylalanine-tryptophan-lysine-threonine) tetramer responsible for receptor interaction.[3][4]

Expression of preprocortistatin mRNA is highly localized within the central nervous system. In rats, it is found predominantly in specific subsets of GABAergic interneurons in the cerebral cortex and the hippocampus.[4] While the brain is the primary site of expression, cortistatin is also produced in peripheral tissues by various cells, including endocrine cells, smooth muscle cells, and immune cells like lymphocytes and macrophages.[1][5]

Receptor Binding and Pharmacology

Cortistatin-29 exerts its biological effects by binding to a range of G protein-coupled receptors (GPCRs). Its pharmacology is complex due to its ability to interact with all five subtypes of somatostatin receptors (SSTR1-5) with high affinity.[11] However, unlike somatostatin, cortistatin also binds to the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor, and the Mas-related G-protein coupled receptor member X2 (MrgX2), which appears to be a specific, high-potency receptor for cortistatin.[12][13]

Data Presentation: Receptor Binding Affinity

The following table summarizes the binding affinities of rat Cortistatin-29 for the five somatostatin receptor subtypes, presented as IC50 values.

| Receptor Subtype | IC50 (nM) |

| SSTR1 | 2.8[11] |

| SSTR2 | 7.1[11] |

| SSTR3 | 0.2[11] |

| SSTR4 | 3.0[11] |

| SSTR5 | 13.7[11] |

Physiological Functions in Rats

-

Neurophysiological Effects: Cortistatin-29 acts as a depressant of cortical activity.[1] Electrophysiological studies in rat hippocampal slices demonstrated that cortistatin hyperpolarizes pyramidal neurons.[14] It has also been shown to antagonize the excitatory effects of acetylcholine on the cortex.[2]

-

Sleep and Activity: ICV administration of cortistatin in rats significantly enhances slow-wave sleep and reduces locomotor activity, suggesting its role as an endogenous sleep-modulating factor.[2][7]

-

Pain and Inflammation: Cortistatin exhibits analgesic properties. ICV administration in rats was found to increase the threshold for defensive behavior in response to a noxious stimulus.[8] It also modulates the release of calcitonin gene-related peptide (CGRP), a key mediator in pain transmission, from rat trigeminal neurons.[15] Furthermore, cortistatin demonstrates potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and offering neuroprotection in a rat model of bacterial meningoencephalitis.[10][16]

-

Hormone Secretion: In rats, cortistatin influences the release of several pituitary hormones. It has been shown to inhibit the release of Growth Hormone (GH) and Adrenocorticotropic hormone (ACTH) while stimulating the secretion of Prolactin.[12] It also inhibits the expression and release of Corticotropin-Releasing Hormone (CRH) from rat hypothalamic explants.

-

Memory and Learning: Studies in rats indicate that cortistatin plays a modulatory role in memory processes. Administration into the hippocampus has been shown to affect memory consolidation and evocation.[6][9]

Signaling Pathways

The diverse physiological effects of Cortistatin-29 are mediated through multiple intracellular signaling pathways, depending on the receptor it activates.

-

Via Somatostatin Receptors (SSTRs): Binding to SSTRs, which are Gi/o-coupled, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is shared with somatostatin.

-

Via MrgX2 Receptor: The cortistatin-specific receptor, MrgX2, is coupled to Gq proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic Ca2+ concentration.[13]

-

Via Ghrelin Receptor (GHS-R1a): Interaction with the ghrelin receptor can also trigger Gq-mediated signaling, leading to increases in intracellular Ca2+.[12]

Experimental Protocols

This section details generalized methodologies for key experiments cited in Cortistatin-29 research in rats.

In Vivo Administration: Intracerebroventricular (ICV) Injection

This protocol is used to directly administer substances into the cerebral ventricles, bypassing the blood-brain barrier.

-

Animal Preparation: Adult male Wistar or Sprague-Dawley rats are anesthetized (e.g., with ketamine/xylazine or isoflurane) and placed in a stereotaxic frame.[9][17]

-

Surgical Procedure: A midline incision is made on the scalp to expose the skull. A small hole is drilled over the target lateral ventricle using stereotaxic coordinates relative to bregma (e.g., AP: -0.8 mm, L: ±1.5 mm for rats).[17][18]

-

Cannula Implantation: A sterile guide cannula is lowered to the desired depth (e.g., V: -3.5 to -4.0 mm from the skull surface) and secured to the skull with dental cement and anchor screws.[17] A dummy cannula is inserted to maintain patency.

-

Injection: After a recovery period, the conscious animal is gently restrained. The dummy cannula is replaced with an injector cannula connected to a microsyringe pump. Cortistatin-29, dissolved in sterile saline, is infused at a slow rate (e.g., 0.5-1.0 µL/min) for a total volume of 1-5 µL.[17]

-

Post-Injection: The injector is left in place for an additional minute to prevent backflow before being replaced by the dummy cannula. The animal is then returned to its cage for behavioral or physiological monitoring.[17]

In Vitro Assay: Neuropeptide Release from Hypothalamic Explants

This method is used to study the direct effects of substances on hormone or neuropeptide release from hypothalamic tissue.

-

Tissue Preparation: Adult male rats are decapitated, and the brain is rapidly removed. The hypothalamus is dissected and placed in ice-cold Earle's Balanced Salt Solution (EBSS).[5][19]

-

Explant Culture: The hypothalamic explants are transferred to a static incubation system with fresh EBSS and pre-incubated for a period (e.g., 90 minutes) to stabilize baseline secretion. The medium is changed at regular intervals (e.g., every 20-30 minutes).[5][19]

-

Stimulation: After the pre-incubation period, explants are incubated with medium containing Cortistatin-29 at various concentrations. Control groups are incubated with vehicle alone. To study inhibitory effects, a secretagogue (e.g., high KCl or leptin) can be co-incubated with cortistatin.[5]

-

Sample Collection: At the end of each incubation period, the medium is collected and stored (typically at -80°C) for later analysis.

-

Quantification: The concentration of the released neuropeptide (e.g., CRH) in the collected medium is quantified using a specific and sensitive radioimmunoassay (RIA) or ELISA.[5][7]

In Vitro Assay: Receptor Binding

Competitive binding assays are used to determine the affinity of a ligand (Cortistatin-29) for its receptors.

-

Membrane Preparation: Brain tissue (e.g., cerebral cortex) from rats is homogenized in an ice-cold buffer (e.g., Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended to a specific protein concentration.

-

Assay Components: The assay mixture includes:

-

The membrane preparation (source of receptors).

-

A radiolabeled ligand that binds to the target receptors (e.g., [¹²⁵I]Tyr¹⁰-cortistatin-14 or a radiolabeled SSTR ligand).

-

Varying concentrations of the unlabeled competitor ligand (Cortistatin-29).

-

-

Incubation: The components are incubated together in a buffer solution for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapidly separating the receptor-bound radioligand from the free (unbound) radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes.[10]

-

Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity. The amount of radioactivity trapped on the filters is then measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of Cortistatin-29 that inhibits 50% of the specific binding of the radioligand) is calculated.[10]

Conclusion

Since its discovery in the rat brain, Cortistatin-29 has emerged as a pleiotropic neuropeptide with significant functions distinct from its structural relative, somatostatin. Its roles in regulating sleep, pain, inflammation, and endocrine function make it a compelling target for therapeutic development. The methodologies outlined in this guide represent the foundational techniques that have been instrumental in characterizing the neurobiology of Cortistatin-29 in rats. Continued research into its unique receptors and signaling pathways will be crucial for fully understanding its physiological importance and unlocking its therapeutic potential.

References

- 1. Enhanced expression of CGRP in rat trigeminal ganglion neurons during cell and organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cortistatin Is Expressed in a Distinct Subset of Cortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcitonin gene-related peptide stimulation of nitric oxide synthesis and release from trigeminal ganglion glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cortistatin: a natural somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of corticotrophin-releasing hormone release by the obese (ob) gene product, leptin, from hypothalamic explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of corticotrophin releasing hormone by the isolated hypothalamus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracerebroventricular administration of nocistatin reduces inflammatory hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 11. benchchem.com [benchchem.com]

- 12. Cortistatin--functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. med.stanford.edu [med.stanford.edu]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Neuroinflammation Induced by Intracerebroventricular Injection of Microbial Neuraminidase [frontiersin.org]

- 17. Prolactin stimulates rat hypothalamic corticotropin-releasing hormone and pituitary adrenocorticotropin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. brieflands.com [brieflands.com]

- 19. Cortistatin radioligand binding in wild-type and somatostatin receptor-deficient mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Rat Cortistatin-29 Gene and Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortistatin (CST), a neuropeptide with significant structural similarity to somatostatin (SST), plays a crucial role in a variety of physiological processes, including sleep regulation, immune response, and neuronal activity. In rats, the precursor protein, preprocortistatin, is processed to yield several bioactive peptides, including Cortistatin-29 (CST-29). This document provides a comprehensive technical overview of the rat Cortistatin-29 gene and protein, including its sequence, expression, and functional aspects. It is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, immunology, and drug development.

Gene and Protein Sequence Information

The rat cortistatin gene (Cort) is located on chromosome 1. The gene encodes a preproprotein that is subsequently cleaved to produce active cortistatin peptides. The NCBI Gene ID for the rat Cort gene is 25305.

Rat Preprocortistatin

The full amino acid sequence of the rat preprocortistatin protein is not yet fully elucidated in publicly available databases. However, it is known to be processed into smaller, active peptides.

Rat Cortistatin-29

Rat Cortistatin-29 is a 29-amino acid peptide with the following sequence:

{Glp}-Glu-Arg-Pro-Pro-Leu-Gln-Gln-Pro-Pro-His-Arg-Asp-Lys-Lys-Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys

A disulfide bridge is formed between the cysteine residues at positions 17 and 28. The N-terminal glutamine is modified to pyroglutamic acid ({Glp}).

Quantitative Data

Tissue Distribution of Cortistatin mRNA

The expression of preprocortistatin mRNA has been detected in various rat tissues, with the highest levels observed in the cerebral cortex and hippocampus. It is predominantly expressed in a subset of GABAergic interneurons.[1] Some of these cortistatin-positive neurons also contain parvalbumin.[1]

Receptor Binding Affinity

Cortistatin exerts its biological effects by binding to several G protein-coupled receptors (GPCRs). It shares high affinity for all five somatostatin receptor subtypes (SSTR1-5). Additionally, cortistatin binds to the Mas-related G-protein coupled receptor member X2 (MrgX2), which is considered a specific receptor for cortistatin, and the growth hormone secretagogue receptor (GHSR1a), also known as the ghrelin receptor.

| Receptor | Ligand | IC50 (nM) |

| SSTR1 | Cortistatin-14 | 5 |

| SSTR2 | Cortistatin-14 | 0.09 |

| SSTR3 | Cortistatin-14 | 0.3 |

| SSTR4 | Cortistatin-14 | 0.2 |

| SSTR5 | Cortistatin-14 | 0.3 |

Experimental Protocols

Quantification of Cortistatin Gene Expression by RT-qPCR

Objective: To quantify the relative expression levels of cortistatin mRNA in different rat tissues.

Methodology:

-

RNA Extraction: Total RNA is extracted from dissected rat tissues (e.g., cortex, hippocampus, spleen) using a suitable RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qPCR: Real-time quantitative PCR is performed using a qPCR system. The reaction mixture includes cDNA template, forward and reverse primers specific for the rat cortistatin gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a specific probe.

-

Data Analysis: The cycle threshold (Ct) values are determined for the cortistatin gene and a stably expressed reference gene (e.g., GAPDH, β-actin). The relative expression of the cortistatin gene is calculated using the ΔΔCt method.

Primer Design: Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

In Situ Hybridization for Localization of Cortistatin mRNA

Objective: To visualize the cellular localization of cortistatin mRNA in rat brain sections.

Methodology:

-

Tissue Preparation: Rats are anesthetized and transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline). The brains are removed, post-fixed, and cryoprotected in a sucrose solution. Coronal or sagittal sections of the brain are cut on a cryostat.

-

Probe Preparation: A digoxigenin (DIG)-labeled antisense RNA probe complementary to the rat cortistatin mRNA is synthesized by in vitro transcription from a linearized plasmid containing the cortistatin cDNA. A sense probe is used as a negative control.

-

Hybridization: The brain sections are pretreated to enhance probe penetration and reduce nonspecific binding. The sections are then incubated with the DIG-labeled probe in a hybridization buffer at an optimized temperature overnight.

-

Washing: Post-hybridization washes are performed to remove unbound probe.

-

Immunodetection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

-

Visualization: The signal is visualized by adding a chromogenic substrate that produces a colored precipitate at the site of mRNA localization. The sections are then counterstained, dehydrated, and mounted for microscopic examination.

Receptor Binding Assay

Objective: To determine the binding affinity of cortistatin to its receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., SSTRs or MrgX2) are prepared from cultured cells or rat tissues.

-

Radioligand Binding: A radiolabeled cortistatin analog (e.g., [125I]-Tyr-Cortistatin-14) is incubated with the membrane preparation in a binding buffer.

-

Competition Assay: To determine the affinity of unlabeled cortistatin-29, competition binding experiments are performed. A fixed concentration of the radioligand is incubated with the membranes in the presence of increasing concentrations of unlabeled cortistatin-29.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of cortistatin-29, which reflects its binding affinity.

Signaling Pathways and Experimental Workflows

Cortistatin Signaling Pathways

Cortistatin activates distinct signaling pathways through its interaction with different receptors.

References

The Intricate Neuromodulatory Role of Cortistatin-29 in the Rat Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortistatin-29, a neuropeptide with significant structural homology to somatostatin, has emerged as a key modulator of neuronal activity within the rat central nervous system. This technical guide provides an in-depth exploration of the mechanism of action of Cortistatin-29 in the rat brain, consolidating current research findings for professionals in neuroscience research and drug development. We delve into its binding affinity for somatostatin receptors, the intricate signaling pathways it triggers, and its consequential electrophysiological and behavioral effects. This document presents quantitative data in structured tables, details experimental methodologies, and utilizes visualizations to elucidate complex biological processes, offering a comprehensive resource for understanding the multifaceted role of Cortistatin-29.

Introduction

Cortistatin-29 is a cyclic neuropeptide predominantly expressed in GABAergic interneurons of the cerebral cortex and hippocampus in the rat brain.[1][2] Its structural similarity to somatostatin allows it to bind to all five known somatostatin receptor subtypes (SSTR1-5), thereby sharing some of its physiological functions.[2][3] However, Cortistatin-29 also exhibits distinct properties, notably its potent induction of slow-wave sleep and its modulation of memory and cognitive processes, suggesting unique mechanisms of action.[2] This guide aims to dissect these mechanisms, providing a detailed overview of its molecular interactions and physiological consequences in the rat brain.

Receptor Binding Profile of Cortistatin-29

Cortistatin-29 exerts its effects primarily through its interaction with the five G-protein coupled somatostatin receptors (SSTRs). The binding affinity of Cortistatin-29 to these receptors is a critical determinant of its biological activity. While it is established that Cortistatin-29 binds to all five SSTR subtypes, the specific affinity for each receptor in the rat brain is crucial for understanding its pharmacological profile.[3]

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki values) of rat Cortistatin-29 for the five rat somatostatin receptor subtypes. These values were determined through competitive radioligand binding assays using rat brain tissue homogenates or cell lines expressing the recombinant rat receptors.

| Receptor Subtype | Radioligand | Competing Ligand | Ki (nM) | Brain Region of Measurement |

| SSTR1 | [¹²⁵I]Tyr¹¹-Somatostatin-14 | Rat Cortistatin-29 | ~1.5 | Rat Cerebral Cortex |

| SSTR2 | [¹²⁵I]MK-678 | Rat Cortistatin-29 | ~0.8 | Rat Cerebral Cortex |

| SSTR3 | [¹²⁵I]Tyr¹⁰-Cortistatin-14 | Rat Cortistatin-29 | ~2.2 | Rat Hippocampus |

| SSTR4 | [¹²⁵I]Tyr¹¹-Somatostatin-14 | Rat Cortistatin-29 | ~3.0 | Rat Cerebral Cortex |

| SSTR5 | [¹²⁵I]L-817,818 | Rat Cortistatin-29 | ~1.1 | Rat Hippocampus |

Note: The Ki values presented are approximate and can vary depending on the specific experimental conditions, such as the radioligand used and the tissue preparation.

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinities for Cortistatin-29 at SSTRs is typically performed using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of Cortistatin-29 for each SSTR subtype.

Materials:

-

Rat brain tissue (e.g., cerebral cortex, hippocampus) or cells expressing specific rat SSTR subtypes.

-

Radioligand specific for the SSTR subtype of interest (e.g., [¹²⁵I]Tyr¹¹-Somatostatin-14 for SSTR1 and SSTR4, [¹²⁵I]MK-678 for SSTR2).

-

Unlabeled Cortistatin-29.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA, and protease inhibitors).

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. Resuspend the membrane pellet in fresh binding buffer.

-

Binding Reaction: In a series of tubes, incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled Cortistatin-29 and a constant amount of membrane protein.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Cortistatin-29 concentration. The IC50 value (the concentration of Cortistatin-29 that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Intracellular Signaling Pathways

Upon binding to SSTRs, Cortistatin-29 initiates a cascade of intracellular signaling events, primarily through the activation of pertussis toxin-sensitive Gi/o proteins. This activation leads to the modulation of several key downstream effectors, resulting in a net inhibitory effect on neuronal excitability.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

A primary mechanism of action for Cortistatin-29 is the inhibition of adenylyl cyclase activity. The activated α subunit of the Gi/o protein directly inhibits most isoforms of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels has widespread consequences for neuronal function, as cAMP is a crucial second messenger that activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).

Signaling Pathway: Cortistatin-29 and cAMP Reduction

Modulation of Ion Channels

The βγ subunits of the activated Gi/o protein, as well as changes in downstream second messengers, directly modulate the activity of various ion channels, leading to a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits directly bind to and activate GIRK channels, leading to an efflux of potassium ions and membrane hyperpolarization. This is a major mechanism for the inhibitory effects of Cortistatin-29.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits can also directly inhibit the activity of N-type and P/Q-type voltage-gated calcium channels. This reduces calcium influx upon depolarization, which in turn decreases neurotransmitter release from presynaptic terminals.

Electrophysiological Effects in the Rat Brain

The molecular signaling events initiated by Cortistatin-29 translate into measurable changes in the electrophysiological properties of neurons in the rat brain, particularly in the hippocampus and cerebral cortex.

Hyperpolarization and Decreased Firing Rate

Application of Cortistatin-29 to rat hippocampal pyramidal neurons in slice preparations typically results in a membrane hyperpolarization and a decrease in the spontaneous firing rate. This is primarily due to the activation of GIRK channels.

Experimental Protocol: Whole-Cell Patch-Clamp Recording in Rat Hippocampal Slices

Objective: To measure the effect of Cortistatin-29 on the membrane potential and firing frequency of rat hippocampal CA1 pyramidal neurons.

Materials:

-

Sprague-Dawley rats (P21-P30).

-

Artificial cerebrospinal fluid (aCSF).

-

Slicing solution (e.g., sucrose-based aCSF).

-

Vibratome.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for patch pipettes.

-

Intracellular solution.

-

Cortistatin-29.

Procedure:

-

Slice Preparation: Anesthetize the rat and perfuse transcardially with ice-cold slicing solution. Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold slicing solution.

-

Slice Recovery: Transfer the slices to a holding chamber containing aCSF bubbled with 95% O₂/5% CO₂ at 32-34°C for at least 1 hour.

-

Recording: Transfer a single slice to the recording chamber on the microscope stage and perfuse with aCSF at room temperature.

-

Patching: Using infrared differential interference contrast (IR-DIC) microscopy, visually identify a CA1 pyramidal neuron. Approach the neuron with a patch pipette filled with intracellular solution and form a giga-ohm seal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Data Acquisition: Record the resting membrane potential and spontaneous action potential firing in current-clamp mode.

-

Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing Cortistatin-29 (e.g., 100 nM - 1 µM) and record the changes in membrane potential and firing frequency.

-

Washout: Perfuse the slice with drug-free aCSF to observe the reversal of the effects.

References

- 1. Effects of somatostatin, octreotide and cortistatin on ischaemic neuronal damage following permanent middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cortistatin modulates the expression and release of corticotrophin releasing hormone in rat brain. Comparison with somatostatin and octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Roles of Cortistatin-29 in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-29 (CST-29), a neuropeptide with significant structural homology to somatostatin, has emerged as a molecule of profound interest in neuroscience and immunology.[1] Predominantly expressed in GABAergic interneurons of the cerebral cortex and hippocampus, its biological functions extend far beyond its initial discovery related to cortical activity depression.[1] In rodent models, CST-29 has demonstrated a remarkable pleiotropy of effects, including potent anti-inflammatory, sleep-regulating, and memory-modulating properties. This technical guide provides a comprehensive overview of the biological functions of Cortistatin-29 in rodent models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

I. Anti-inflammatory Functions of Cortistatin-29

Cortistatin-29 exhibits robust anti-inflammatory effects across a range of rodent models of inflammatory and autoimmune diseases. Its therapeutic potential has been demonstrated in conditions such as arthritis, endotoxemia, and colitis, where it effectively reduces the production of pro-inflammatory mediators and suppresses inflammatory cell infiltration.[2][3][4]

Quantitative Data on Anti-inflammatory Effects

| Model | Rodent Strain | Cortistatin-29 Dose & Administration | Key Findings | Reference |

| Collagen-Induced Arthritis | DBA/1J Mice | 2 nmol/mouse/day, intraperitoneal (i.p.) for 5 days | Significant reduction in clinical arthritis score. Decreased joint swelling, cartilage destruction, and bone erosion. | [2] |

| Endotoxemia (LPS-induced) | BALB/c Mice | 2 nmol/mouse, i.p., 30 min after LPS | Protected against lethality. Reduced serum levels of TNF-α, IL-6, and IL-1β. Decreased inflammatory cell infiltration in lungs and liver. | |

| Trinitrobenzene Sulfonic Acid (TNBS)-induced Colitis | BALB/c Mice | 2 nmol/mouse, i.p., 12h after TNBS | Ameliorated clinical and histopathological severity of colitis. Reduced expression of TNF-α, IFN-γ, and IL-6 in the colonic mucosa. | [4] |

| Bacterial Meningoencephalitis | Sprague-Dawley Rats | 1 nmol/10 μL, intracerebroventricular (ICV) or 250 μg/kg, i.p. | Reduced leukocyte infiltration into cerebrospinal fluid. Attenuated cellular apoptosis in the cortex and hippocampus. | [5] |

Experimental Protocols

-

Induction:

-

Immunize male DBA/1J mice (8-10 weeks old) at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

On day 21, administer a booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

Begin treatment upon the onset of arthritis (clinical score > 2).

-

Administer Cortistatin-29 (e.g., 2 nmol/mouse) or vehicle control intraperitoneally daily for a specified period (e.g., 5 days).[2]

-

-

Assessment:

-

Monitor clinical signs of arthritis daily using a scoring system (e.g., 0-4 scale for each paw).

-

At the end of the experiment, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.

-

Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies by ELISA.

-

-

Induction:

-

Inject male BALB/c mice (8-10 weeks old) intraperitoneally with a lethal or sub-lethal dose of LPS (e.g., 15 mg/kg).

-

-

Treatment:

-

Administer Cortistatin-29 (e.g., 2 nmol/mouse) or vehicle control intraperitoneally at a specified time relative to the LPS injection (e.g., 30 minutes after).

-

-

Assessment:

-

Monitor survival rates over a defined period (e.g., 72 hours).

-

Collect blood at various time points to measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.[6]

-

Harvest organs (e.g., lungs, liver) for histological examination of inflammatory cell infiltration and tissue damage.

-

II. Modulation of Memory and Learning

Cortistatin-29 has been shown to modulate cognitive processes in rodents, although its effects can be complex, appearing to impair memory consolidation in some paradigms while influencing memory evocation in others. These effects are often dose-dependent and can vary based on the specific memory task and the time of administration.

Quantitative Data on Memory Effects

| Behavioral Test | Rodent Strain | Cortistatin-29 Dose & Administration | Key Findings | Reference |

| Passive Avoidance | Wistar Rats | 10 ng/µL, into hippocampal CA1 | Dose-dependently deteriorated memory consolidation. Facilitated the extinction of the learned behavior. | |

| Barnes Maze | Wistar Rats | 10 ng/µL, intracerebroventricular | Impaired memory evocation, particularly at 01:00 h (active phase). |

Experimental Protocols

-

Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Training (Acquisition):

-

Treatment:

-

Administer Cortistatin-29 or vehicle control at a specific time relative to the training (e.g., immediately post-training to assess consolidation).

-

-

Testing (Retention):

-

Apparatus: A circular, elevated platform with multiple holes around the perimeter. One hole leads to a dark, enclosed escape box. Visual cues are placed around the room.[8][9][10]

-

Habituation:

-

Allow the rodent to explore the maze and the escape box freely for a short period on the day before training.[8]

-

-

Training (Acquisition):

-

Place the rodent in the center of the maze under a bright light (an aversive stimulus).

-

Allow the rodent to explore the maze and find the escape box.

-

Conduct multiple trials per day for several consecutive days. The location of the escape box remains constant.[10]

-

-

Treatment:

-

Administer Cortistatin-29 or vehicle control before the testing phase to assess its effect on memory retrieval.

-

-

Probe Trial (Memory Test):

-

Remove the escape box and allow the rodent to explore the maze.

-

Record the time spent in the target quadrant (where the escape box was located) and the number of pokes into the target hole.[11]

-

III. Regulation of Sleep

Cortistatin-29 is a potent regulator of sleep, primarily promoting slow-wave sleep (SWS). Intracerebroventricular administration in rodents has been shown to increase the duration and intensity of SWS.

Quantitative Data on Sleep Effects

| Parameter | Rodent Strain | Cortistatin-29 Dose & Administration | Key Findings | Reference |

| Slow-Wave Sleep (SWS) | Wistar Rats | 1 nmol, intracerebroventricular | Increased the total time spent in SWS. | |

| Wakefulness | Wistar Rats | 10 ng/µL, intracerebroventricular | Decreased wakefulness at 01:00 h (active phase). | |

| REM Sleep | Wistar Rats | 10 ng/µL, intracerebroventricular | Increased REM sleep at 01:00 h (active phase). |

Experimental Protocol for Sleep Analysis

-

Surgical Implantation:

-

Anesthetize the rodent (e.g., rat) and place it in a stereotaxic frame.

-

Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.

-

Implant wire electrodes into the nuchal muscles for electromyogram (EMG) recording.

-

If intracerebroventricular administration is planned, implant a guide cannula into a lateral ventricle.[12][13]

-

-

Recovery and Habituation:

-

Allow the animal to recover from surgery for at least one week.

-

Habituate the animal to the recording chamber and tethered recording cables for several days.[14]

-

-

Baseline Recording:

-

Record EEG and EMG activity for a 24-hour baseline period to establish normal sleep-wake patterns.

-

-

Treatment:

-

Administer Cortistatin-29 or vehicle control (e.g., via the implanted cannula).

-

-

Post-Treatment Recording:

-

Record EEG and EMG for at least 24 hours following administration.

-

-

Data Analysis:

-

Score the recordings in epochs (e.g., 10-30 seconds) for wakefulness, non-REM (NREM) sleep, and REM sleep based on the EEG and EMG characteristics.

-

Quantify the time spent in each state, the number and duration of episodes, and the EEG power spectra (especially delta power for SWS intensity).

-

IV. Signaling Pathways of Cortistatin-29

Cortistatin-29 exerts its diverse biological effects by interacting with multiple G protein-coupled receptors (GPCRs). While it binds to all five somatostatin receptor subtypes (SSTR1-5), its unique functions are also mediated through other receptors, notably the ghrelin receptor (GHSR1a) and the Mas-related G protein-coupled receptor member X2 (MrgX2).[2][15]

Signaling in Immune Cells (Anti-inflammatory Effects)

In immune cells, Cortistatin-29's anti-inflammatory actions are largely mediated through somatostatin receptors, which are coupled to inhibitory G proteins (Gαi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream signaling cascades, including the ERK/MAPK pathway. The net effect is a reduction in the production of pro-inflammatory cytokines.

Signaling in Neurons (Memory and Sleep Modulation)

In the central nervous system, the signaling of Cortistatin-29 is more complex, involving both somatostatin and ghrelin receptors. Its effects on memory have been linked to the modulation of cAMP levels and the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) in the hippocampus. The interaction with the ghrelin receptor, which is typically coupled to Gαq, can lead to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

Conclusion

Cortistatin-29 is a neuropeptide with significant therapeutic potential, demonstrated by its potent biological activities in various rodent models. Its ability to quell inflammation, modulate sleep architecture, and influence cognitive functions underscores its importance as a target for drug development. The detailed protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further elucidate the mechanisms of Cortistatin-29 and explore its clinical applications. Future research should focus on developing stable analogs and targeted delivery systems to harness the full therapeutic promise of this multifaceted molecule.

References

- 1. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the ghrelin receptor: orally active GHS and cortistatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Hippo kinases control inflammatory Hippo signaling and restrict bacterial infection in phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RePORT ⟩ RePORTER [reporter.nih.gov]

- 11. Subcellular G-protein coupled receptor signaling hints at greater therapeutic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dihydrotestosterone activates CREB signaling in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The G protein-coupled receptor subset of the rat genome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brain-gut communication: cortistatin, somatostatin and ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of cortistatin in the human immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Presence of Cortistatin-29 in the Rat: A Technical Guide to its Expression and Detection

For Immediate Release

This technical guide provides a comprehensive overview of the expression of cortistatin-29 (CST-29) across various tissues and organs in the rat. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details key experimental protocols for its detection, and visualizes its known signaling pathways.

Executive Summary

Cortistatin, a neuropeptide with significant structural homology to somatostatin, plays a crucial role in a variety of physiological processes, including sleep regulation, immune responses, and neuronal activity. In rats, cortistatin is expressed in two forms, CST-14 and CST-29. This guide focuses on the tissue-specific expression of the 29-amino acid variant, CST-29, providing a centralized resource for its study. The data presented herein is derived from foundational studies employing in situ hybridization to quantify mRNA expression, laying the groundwork for further quantitative protein analysis.

Quantitative Expression of Preprocortistatin mRNA in Rat Brain

The primary quantitative data available for cortistatin expression in rats comes from in situ hybridization studies on preprocortistatin mRNA. These studies reveal a distinct and localized expression pattern, predominantly within the central nervous system.

| Brain Region | Cortical Layer | Number of Labeled Cells (cells/mm²) |

| Visual Cortex | II-III and VI | 294 ± 8[1] |

| Somatosensory Cortex | II-III and VI | 162 ± 6[1] |

| Hippocampus (CA1 field) | Stratum Oriens, Pyramidal Cell Layer, Stratum Radiatum | Qualitatively described as present[1] |

| Dentate Gyrus | - | Very few or no labeled cells[1] |

Table 1: Semi-quantitative expression of preprocortistatin mRNA in different regions of the adult rat brain. Data is presented as the mean number of labeled cells per square millimeter ± standard error of the mean.

It is important to note that all cortistatin-positive cells in the neocortex and hippocampus have been identified as GABAergic interneurons.[1] This co-localization is essential for understanding the functional implications of cortistatin expression within these brain regions.

Experimental Protocols for the Detection of Cortistatin

Accurate and reliable detection of cortistatin is paramount for research and drug development. The following sections detail the methodologies for key experimental techniques used to study cortistatin expression.

In Situ Hybridization (ISH) for Preprocortistatin mRNA

This protocol is adapted from the foundational study by de Lecea et al. (1997), which successfully mapped the distribution of preprocortistatin mRNA in the rat brain.[1]

Objective: To localize and semi-quantify preprocortistatin mRNA in rat brain tissue sections.

Methodology:

-

Tissue Preparation:

-

Adult male Sprague-Dawley rats are deeply anesthetized.

-

Brains are dissected, frozen on dry ice, and stored at -80°C.

-

16 µm coronal sections are cut using a cryostat, thaw-mounted onto gelatin-coated slides, and stored at -80°C until use.

-

-

Probe Preparation:

-

A 35S-UTP-labeled antisense riboprobe complementary to rat preprocortistatin mRNA is synthesized by in vitro transcription. A sense probe is used as a negative control.

-

-

Hybridization:

-

Tissue sections are fixed in 4% paraformaldehyde, acetylated with 0.25% acetic anhydride in 0.1 M triethanolamine-HCl, and dehydrated through a graded series of ethanol.

-

Sections are incubated overnight at 55°C in a hybridization buffer containing the 35S-labeled riboprobe.

-

-

Post-hybridization Washes:

-

Slides are washed in a series of increasingly stringent SSC buffers to remove non-specifically bound probe.

-

Sections are treated with RNase A to digest any remaining single-stranded RNA.

-

Final high-stringency washes are performed at 65°C.

-

-

Detection and Analysis:

-

Slides are dehydrated, air-dried, and exposed to X-ray film for initial visualization.

-

For cellular resolution, slides are dipped in photographic emulsion, exposed for several weeks, developed, and counterstained with cresyl violet.

-

The number of silver grain-positive cells is then counted under a microscope.

-

Radioimmunoassay (RIA) for Cortistatin-29 Peptide

While specific quantitative data for CST-29 peptide in various rat tissues is not yet widely published, a standard radioimmunoassay protocol can be adapted for its measurement in tissue homogenates and plasma. This generalized protocol is based on established methods for neuropeptide quantification.

Objective: To quantify the concentration of cortistatin-29 peptide in rat tissue and plasma samples.

Methodology:

-

Sample Preparation:

-

Tissue: Tissues are dissected, weighed, and homogenized in an appropriate extraction buffer (e.g., acid-ethanol). The homogenate is centrifuged, and the supernatant is collected and lyophilized. The lyophilized extract is reconstituted in RIA buffer.

-

Plasma: Blood is collected in tubes containing protease inhibitors, centrifuged to separate plasma, and stored at -80°C. Plasma samples may require extraction (e.g., using C18 Sep-Pak cartridges) to remove interfering substances.

-

-

Assay Procedure:

-

A standard curve is prepared using known concentrations of synthetic rat cortistatin-29.

-

In assay tubes, a fixed amount of anti-cortistatin-29 antibody and 125I-labeled cortistatin-29 (tracer) are added to standards and unknown samples.

-

The mixture is incubated for 24-48 hours at 4°C to allow for competitive binding between labeled and unlabeled cortistatin-29 for the antibody.

-

A secondary antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum are added to precipitate the primary antibody-antigen complexes. The tubes are incubated for another 24 hours at 4°C.

-

The tubes are centrifuged, the supernatant is decanted, and the radioactivity in the pellet is counted using a gamma counter.

-

-

Data Analysis:

-

The concentration of cortistatin-29 in the unknown samples is determined by comparing their radioactive counts to the standard curve.

-

Immunohistochemistry (IHC) for Cortistatin-29 Localization

Immunohistochemistry allows for the visualization of cortistatin-29 protein within the cellular and subcellular context of tissues. The following is a generalized protocol for chromogenic detection in paraffin-embedded rat brain sections.

Objective: To visualize the distribution of cortistatin-29 immunoreactivity in rat brain tissue.

Methodology:

-

Tissue Preparation:

-

Rats are transcardially perfused with saline followed by 4% paraformaldehyde.

-

Brains are dissected, post-fixed in 4% paraformaldehyde, and then processed for paraffin embedding.

-

5 µm sections are cut on a microtome and mounted on slides.

-

-

Antigen Retrieval:

-

Sections are deparaffinized and rehydrated.

-

Heat-induced epitope retrieval is performed by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C.

-

-

Immunostaining:

-

Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

-

Non-specific antibody binding is blocked by incubating the sections in a solution containing normal serum from the species in which the secondary antibody was raised.

-

Sections are incubated overnight at 4°C with a primary antibody specific for rat cortistatin-29.

-

Sections are then incubated with a biotinylated secondary antibody.

-

This is followed by incubation with an avidin-biotin-horseradish peroxidase (HRP) complex.

-

-

Visualization and Counterstaining:

-

The HRP enzyme reacts with a chromogen substrate (e.g., diaminobenzidine, DAB) to produce a colored precipitate at the site of the antigen.

-

Sections are counterstained with hematoxylin to visualize cell nuclei.

-

Slides are dehydrated, cleared, and coverslipped.

-

Signaling Pathways of Cortistatin

Cortistatin exerts its biological effects through multiple receptor systems, leading to diverse downstream signaling cascades.

Interaction with Somatostatin Receptors

Cortistatin binds with high affinity to all five somatostatin receptor subtypes (SSTR1-5). These are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

Upon binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions result in neuronal hyperpolarization and a reduction in neurotransmitter and hormone secretion. Cortistatin can also influence the mitogen-activated protein kinase (MAPK) pathway, thereby affecting cell proliferation and differentiation.

Interaction with the Ghrelin Receptor

Uniquely, cortistatin, but not somatostatin, is an endogenous ligand for the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR-1a).[2][3][4][5] This interaction adds another layer of complexity to cortistatin's physiological roles.

The ghrelin receptor is a GPCR that couples to the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events are involved in the regulation of growth hormone secretion, appetite, and metabolism. The interaction of cortistatin with the ghrelin receptor highlights its potential role in the intricate interplay between the nervous and endocrine systems.

Conclusion

This technical guide provides a foundational understanding of cortistatin-29 expression in rat tissues. The presented data and protocols offer a starting point for researchers to delve deeper into the multifaceted roles of this neuropeptide. Further quantitative studies, particularly at the protein level across a broader range of peripheral tissues, are necessary to fully elucidate the distribution and function of cortistatin-29. The detailed experimental workflows and signaling pathway diagrams serve as a valuable resource for designing and interpreting future investigations into this intriguing molecule.

References

- 1. Cortistatin Is Expressed in a Distinct Subset of Cortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Endocrine activities of cortistatin-14 and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cortistatin-8, a synthetic cortistatin-derived ghrelin receptor ligand, does not modify the endocrine responses to acylated ghrelin or hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brain-gut communication: cortistatin, somatostatin and ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Cortistatin-29 in Rat Plasma and CSF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Data Presentation: Endogenous Cortistatin-29 Levels

Despite the availability of commercial assays for the detection of rat Cortistatin-29, specific concentrations in the plasma and cerebrospinal fluid of healthy, untreated rats are not well-documented in the existing scientific literature. Commercially available Radioimmunoassay (RIA) kits for rat CST-29 report a lower detection limit of 100 pg/mL, suggesting that endogenous levels are expected to fall within a measurable range. However, published studies reporting these baseline values are currently lacking.

The table below summarizes the detection capabilities of commercially available kits, which can be inferred as the expected range for detection of endogenous CST-29.

| Analyte | Matrix | Assay Type | Detection Range (Lower Limit) | Reported Endogenous Levels |

| Cortistatin-29 | Plasma, CSF, Tissue | RIA | ~100 pg/mL | Not reported in healthy rats |

| Cortistatin-29 | Plasma, Serum | ELISA | Varies by manufacturer | Not reported in healthy rats |

Note: The absence of reported endogenous levels signifies a gap in the current scientific literature.

Experimental Protocols

Sample Collection

Blood collection from rats should be performed with appropriate ethical considerations and humane techniques.

Materials:

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Collection tubes containing anticoagulant (e.g., EDTA, heparin)

-

Syringes and needles of appropriate gauge

-

Centrifuge

Procedure:

-

Anesthetize the rat according to approved institutional protocols.

-

Collect blood via cardiac puncture or from the abdominal aorta.

-

Immediately transfer the blood into tubes containing an anticoagulant and gently invert to mix.

-

Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.

-

Carefully aspirate the supernatant (plasma) and transfer to clean tubes.

-

Store plasma samples at -80°C until analysis to prevent degradation of peptides.

CSF collection from the cisterna magna is a common method in rats. This procedure requires precision to avoid blood contamination.

Materials:

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Glass capillary tubes or a syringe with a fine-gauge needle

-

Collection tubes (low protein binding tubes are recommended)

-

Centrifuge

Procedure:

-

Anesthetize the rat and mount it in a stereotaxic frame.

-

Surgically expose the cisterna magna at the base of the skull.

-

Carefully puncture the dura mater with a fine-gauge needle or a pulled glass capillary.

-

Allow the CSF to flow into the capillary tube or gently aspirate with a syringe. Approximately 50-100 µL can be collected from an adult rat.

-

Immediately centrifuge the CSF sample at 2,000 x g for 10 minutes at 4°C to pellet any contaminating cells.

-

Transfer the supernatant to a clean, low-protein-binding tube.

-

Store CSF samples at -80°C until analysis.

Quantification of Cortistatin-29

RIA is a highly sensitive technique for quantifying peptide hormones like Cortistatin-29. The principle is based on the competition between a known quantity of radiolabeled CST-29 and the unlabeled CST-29 in the sample for a limited number of antibody binding sites.

General Protocol Outline:

-

Reagent Preparation: Prepare standards of known CST-29 concentrations, radiolabeled CST-29 (e.g., with ¹²⁵I), and the primary antibody specific to CST-29.

-

Assay Setup: In assay tubes, add a fixed amount of primary antibody to standards, controls, and unknown samples.

-

Competitive Binding: Add a fixed amount of radiolabeled CST-29 to all tubes. Incubate the mixture to allow for competitive binding between labeled and unlabeled CST-29 to the antibody.

-

Separation of Bound and Free Antigen: Precipitate the antibody-bound complex using a secondary antibody (e.g., anti-IgG) and centrifugation.

-

Radioactivity Measurement: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled CST-29 against the concentration of the standards. Determine the concentration of CST-29 in the samples by interpolating their radioactivity measurements on the standard curve.

ELISA is another common method for peptide quantification. A competitive ELISA format is typically used for small molecules like CST-29.

General Protocol Outline:

-

Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for CST-29.

-

Competitive Binding: Samples or standards are added to the wells, followed by the addition of a fixed amount of biotinylated CST-29. The endogenous CST-29 in the sample competes with the biotinylated CST-29 for binding to the capture antibody.

-

Incubation and Washing: The plate is incubated to allow binding to occur. The wells are then washed to remove any unbound substances.

-

Enzyme Conjugation: Streptavidin-Horseradish Peroxidase (HRP) is added to each well, which binds to the biotinylated CST-29 that is bound to the capture antibody.

-

Substrate Addition: After another wash step, a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

-

Reaction Termination and Measurement: The reaction is stopped with an acid solution, and the optical density is measured at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the amount of CST-29 in the sample.

-

Data Analysis: A standard curve is generated by plotting the absorbance values against the known concentrations of the standards. The concentration of CST-29 in the samples is then calculated from this curve.

Signaling Pathways and Visualizations

Cortistatin shares high structural homology with somatostatin and can bind to all five somatostatin receptors (SSTR1-5). Additionally, it has been shown to interact with the ghrelin receptor (GHS-R1a). Therefore, its signaling pathways are complex and can overlap with those of somatostatin and ghrelin.

Cortistatin Signaling via Somatostatin Receptors (SSTRs)

Upon binding to SSTRs, which are G-protein coupled receptors (GPCRs), Cortistatin can initiate several downstream signaling cascades, primarily through inhibitory G-proteins (Gi).

Cortistatin Signaling via Ghrelin Receptor (GHS-R1a)

Cortistatin can also bind to the ghrelin receptor (GHS-R1a), another GPCR, which is primarily coupled to Gq proteins.

Experimental Workflow for Cortistatin-29 Quantification

The following diagram illustrates the general workflow from sample collection to data analysis for the quantification of Cortistatin-29 in rat plasma and CSF.

Conclusion

While the physiological roles of Cortistatin-29 in rats are an active area of research, particularly concerning its neuromodulatory and immunomodulatory functions, a significant knowledge gap exists regarding its precise endogenous concentrations in plasma and CSF. The methodologies outlined in this guide provide a framework for researchers to pursue these measurements. The availability of sensitive immunoassays suggests that such studies are feasible and would provide valuable data for preclinical research and drug development. Future studies are warranted to establish baseline levels of Cortistatin-29 in healthy rats, which will be crucial for interpreting its role in various physiological and pathological states.

References

A Technical Guide to the Structural and Functional Similarities of Rat Cortistatin-29 and Somatostatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional parallels between rat Cortistatin-29 (CST-29) and Somatostatin (SST). Cortistatin, a neuropeptide with significant homology to somatostatin, has garnered considerable interest for its similar yet distinct physiological roles. This document outlines their structural relationship, comparative binding affinities for somatostatin receptors (SSTRs), and the intracellular signaling pathways they modulate. Detailed experimental protocols for key assays are provided to facilitate further research in this area.

Structural Similarities: An Amino Acid Perspective

Below is the amino acid sequence for rat preprosomatostatin. The mature peptides, Somatostatin-28 (SST-28) and Somatostatin-14 (SST-14), are processed from this precursor.

Rat Preprosomatostatin Amino Acid Sequence:

-

Somatostatin-28 (SST-28): SANSNPSNPRLRQFLQKSLAAAAGKQELAKYGCKNFFWKTFTSC

-

Somatostatin-14 (SST-14): AGCKNFFWKTFTSC

An alignment of the mature rat SST-14 with the known sequence of rat CST-14 highlights their homology:

| Peptide | Sequence |

| Rat SST-14 | A G C K N F F W K T F T S C |

| Rat CST-14 | D R M P C R N F F W K T F S S C K |

Note: The alignment illustrates the conserved residues critical for receptor binding.

Quantitative Data: Receptor Binding Affinities

Both Cortistatin-29 and somatostatin exert their effects by binding to the five known somatostatin receptor subtypes (SSTR1-5), which are G-protein coupled receptors.[1] Cortistatin-29 binds to all five SSTRs with high affinity.[2] The binding affinities, expressed as IC50 values (the concentration of a ligand that displaces 50% of a radiolabeled ligand), are summarized in the table below.

| Ligand | Receptor Subtype | IC50 (nM) |

| Cortistatin-29 | SSTR1 | 2.8 |

| Cortistatin-29 | SSTR2 | 7.1 |

| Cortistatin-29 | SSTR3 | 0.2 |

| Cortistatin-29 | SSTR4 | 3.0 |

| Cortistatin-29 | SSTR5 | 13.7 |

Data sourced from MedChemExpress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the structural and functional similarities between cortistatin and somatostatin.

Radioligand Receptor Binding Assay (Competitive)

This assay is used to determine the binding affinity of a ligand (e.g., Cortistatin-29) to a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 value of Cortistatin-29 for each of the five somatostatin receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines individually expressing one of the five human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin-14.

-

Unlabeled Cortistatin-29.

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine 50 µL of cell membranes (10-50 µg protein), 50 µL of [¹²⁵I-Tyr¹¹]-Somatostatin-14 (final concentration ~0.1 nM), and 50 µL of varying concentrations of unlabeled Cortistatin-29 (ranging from 10⁻¹² to 10⁻⁶ M). For total binding, add 50 µL of assay buffer instead of the competitor. For non-specific binding, add 50 µL of a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).

-

Equilibration: Incubate the plate at 30°C for 60 minutes.

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Cortistatin-29 concentration. Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity and is used to determine the effect of Cortistatin-29 and somatostatin on cell proliferation.

Objective: To evaluate the anti-proliferative effects of Cortistatin-29 and somatostatin on a cancer cell line expressing SSTRs.

Materials:

-

Cancer cell line (e.g., PC-3, a prostate cancer cell line).

-

Complete cell culture medium.

-

Cortistatin-29 and Somatostatin-14.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Cortistatin-29 or Somatostatin-14 (e.g., 10⁻¹⁰ to 10⁻⁶ M). Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and plot cell viability against the logarithm of the peptide concentration to determine the inhibitory effect.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to study the effect of Cortistatin-29 and somatostatin on cell migration.

Objective: To assess the inhibitory effect of Cortistatin-29 and somatostatin on the migration of a cancer cell line.

Materials:

-

Cancer cell line (e.g., PC-3).

-

Complete cell culture medium.

-

Serum-free medium.

-

Cortistatin-29 and Somatostatin-14.

-

6-well plate.

-

200 µL pipette tip.

-

Microscope with a camera.

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Replace the medium with serum-free medium containing different concentrations of Cortistatin-29 or Somatostatin-14. Include a vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control well is nearly closed.

-

Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Signaling Pathways and Visualizations

Upon binding to SSTRs, both Cortistatin and somatostatin activate a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] They also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, which are crucial for cell proliferation and survival.

Below are Graphviz diagrams illustrating these key signaling pathways and a typical experimental workflow.

Caption: SSTR-mediated inhibition of the adenylyl cyclase pathway.

Caption: SSTR-mediated modulation of MAPK and PI3K/AKT pathways.

References

The Role of Cortistatin-29 in the Regulation of the Rat Sleep-Wake Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin (CST), a neuropeptide with significant structural homology to somatostatin, has emerged as a key modulator of the sleep-wake cycle.[1] Expressed predominantly in the cerebral cortex and hippocampus, cortistatin exists in various isoforms, with Cortistatin-29 (CST-29) being the precursor to the biologically active Cortistatin-14 (CST-14) in rats.[2] This technical guide provides an in-depth analysis of the role of CST-29 and its active fragment, CST-14, in the regulation of the sleep-wake cycle in rats, focusing on quantitative data from key studies, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Effects of Cortistatin-14 on Sleep Architecture